Side chain elongation causes a change from enthalpy driven to entropy driven binding in the molecular recognition of tetraanionic peptidesElectronic supplementary information (ESI) available: isothermal titration calorimetry, 1HNMR and NOE data. See http://www.rsc.org/suppdata/cc/b0/b003728l/

Chemical Communications Pub Date: 2000-07-07 DOI: 10.1039/B003728L

Abstract

In binding to tetraguanidinium compounds, the average side chain length of tetraanionic peptides determines the thermodynamics of binding, the degree of helix induction and the rigidity of the complex formed.

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